molecular formula C10H13N3S B8802142 3-[(dimethylamino)methylidene]-1-phenylthiourea CAS No. 59819-37-3

3-[(dimethylamino)methylidene]-1-phenylthiourea

Cat. No.: B8802142
CAS No.: 59819-37-3
M. Wt: 207.30 g/mol
InChI Key: YVOIYVCUBYCEKA-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methylidene]-1-phenylthiourea is an organosulfur compound with a chemical formula of C_9H_12N_2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a phenyl group and a dimethylamino methylene group. This compound is known for its versatility in various chemical reactions and its significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(dimethylamino)methylidene]-1-phenylthiourea can be synthesized through a condensation reaction between aniline derivatives and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods

On an industrial scale, thiourea derivatives are often produced by the reaction of various anilines with carbon disulfide. This method is favored due to its efficiency and the high yield of the desired product . The process involves the use of aqueous medium and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(dimethylamino)methylidene]-1-phenylthiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products are often used as intermediates in the synthesis of more complex organic compounds .

Mechanism of Action

The mechanism of action of thiourea, [(dimethylamino)methylene]phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the observed biological effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiourea, [(dimethylamino)methylene]phenyl- include:

Uniqueness

3-[(dimethylamino)methylidene]-1-phenylthiourea is unique due to its combination of a phenyl group and a dimethylamino methylene group. This structural modification enhances its reactivity and broadens its range of applications compared to simpler thiourea derivatives .

Properties

CAS No.

59819-37-3

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-phenylthiourea

InChI

InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)

InChI Key

YVOIYVCUBYCEKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.1 G. PHENYLTHIOUREA AND 4.3 G. DIMETHYL FORMAMIDE DIMETHYLACETAL WERE SUSPENDED IN 100 ML. OF BENZENE WITH ~ 100 MG OF P-TOLUENE SULFURIC ACID AND THE MIXTURE DISTILLED THROUGH A 6 PLATE DISTILLING COLUMN. The methanol-benzene azeotrope, bp 57°C, came off rapidly. After the bp rose to 80°C, the mixture was cooled and the product crystallized from the benzene. The yield was 6.3 g of solid m.p. 131°-138°C which was triturated with ether to give 6 g m.p. 139°-143°C.
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